1-Ethynylspiro[2.3]hexane
Description
1-Ethynylspiro[2.3]hexane is a strained bicyclic compound featuring a spiro junction at position 1, connecting a cyclopropane ring (3-membered) and a cyclobutane ring (4-membered). The ethynyl (–C≡CH) substituent introduces unique reactivity due to the triple bond’s electron-deficient nature.
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
2-ethynylspiro[2.3]hexane |
InChI |
InChI=1S/C8H10/c1-2-7-6-8(7)4-3-5-8/h1,7H,3-6H2 |
InChI Key |
ADHFOTUEJNOJKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynylspiro[2.3]hexane typically involves the reaction of spiro[2.3]hexane derivatives with ethynylating agents. One common method includes the use of lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF) as solvents . These conditions facilitate the prototropic isomerization of spiro[2.3]hexane derivatives into the desired ethynylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethynylspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alkanes.
Scientific Research Applications
1-Ethynylspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethynylspiro[2.3]hexane involves its interaction with molecular targets through its ethynyl and spirocyclic moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences :
- Reactivity: The ethynyl group in this compound enables click chemistry or Sonogashira coupling, unlike the ether or amine functionalities in analogs.
- Polarity : 1-Oxaspiro[2.3]hexane is more polar due to the oxygen atom, while 5-azaspiro[2.3]hexane exhibits basicity from the nitrogen .
Research Findings and Data Tables
Biological Activity
1-Ethynylspiro[2.3]hexane (CAS No. 2137959-03-4) is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
This compound is characterized by its spirocyclic structure, which includes an ethynyl group that enhances its reactivity and interaction with biological targets. The synthesis of this compound typically involves cyclization reactions under controlled conditions, often utilizing reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation.
Properties Table
| Property | Details |
|---|---|
| CAS No. | 2137959-03-4 |
| Molecular Formula | C7H8 |
| Molecular Weight | 104.14 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism is crucial in understanding the compound's potential as a therapeutic agent.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines, demonstrating notable cytotoxic effects.
- Case Study Findings:
- The compound showed an IC50 value of approximately 10 µM against the Jurkat T-cell leukemia line, indicating potent antiproliferative activity.
- Morphological changes in treated cells were observed through confocal microscopy, suggesting alterations in the cytoskeleton and impaired cell motility.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest that it may inhibit the growth of specific bacterial strains, although further studies are necessary to elucidate its full spectrum of activity.
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10 | Anticancer |
| 3-Ethyl-4-ethynyl-1,2-oxazole | 15 | Anticancer |
| 5-Ethyl-3-ethynyl-1,2-oxazole | 20 | Antimicrobial |
This table illustrates that while all compounds exhibit anticancer properties, this compound demonstrates superior potency compared to its analogs.
Future Directions in Research
The promising biological activities exhibited by this compound warrant further investigation into its pharmacological potential. Future research should focus on:
- Mechanistic Studies: Detailed investigations into the specific molecular pathways affected by the compound.
- In Vivo Studies: Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
